Product packaging for 1-(Difluoromethyl)-3-fluoro-2-nitrobenzene(Cat. No.:)

1-(Difluoromethyl)-3-fluoro-2-nitrobenzene

Cat. No.: B13529311
M. Wt: 191.11 g/mol
InChI Key: HJQYOICHMGAQPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Difluoromethyl)-3-fluoro-2-nitrobenzene ( 1214383-50-2) is a fluorinated aromatic building block of high value to researchers in medicinal chemistry and organic synthesis. Its molecular formula is C7H4F3NO2, and it has a molecular weight of 191.11 g/mol . The compound is characterized by the presence of three distinct functional groups—a difluoromethyl group, a fluorine atom, and a nitro group—attached to a benzene ring, which collectively dictate its reactivity and physical properties . This specific arrangement of electron-withdrawing groups makes the compound a versatile intermediate for various chemical transformations, including nucleophilic aromatic substitution reactions, where the nitro group activates the ring towards displacement of the fluorine atom . The difluoromethyl group is of particular interest in drug discovery, as it can influence the pharmacokinetic properties of candidate molecules, such as their metabolic stability and membrane permeability . Researchers utilize this compound in the synthesis of more complex molecules, such as those investigated as active pharmaceutical ingredients (APIs) or agrochemicals. It must be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended for research and development purposes only in a laboratory setting and is not for diagnostic, therapeutic, or personal use. Please refer to the safety data sheet for proper handling guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4F3NO2 B13529311 1-(Difluoromethyl)-3-fluoro-2-nitrobenzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4F3NO2

Molecular Weight

191.11 g/mol

IUPAC Name

1-(difluoromethyl)-3-fluoro-2-nitrobenzene

InChI

InChI=1S/C7H4F3NO2/c8-5-3-1-2-4(7(9)10)6(5)11(12)13/h1-3,7H

InChI Key

HJQYOICHMGAQPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)[N+](=O)[O-])C(F)F

Origin of Product

United States

Reactivity and Reaction Mechanisms of 1 Difluoromethyl 3 Fluoro 2 Nitrobenzene

Influence of the Difluoromethyl Group on Aromatic Reactivity

The difluoromethyl (CF2H) group is a key substituent that significantly modulates the properties of the aromatic ring. Its influence stems from a combination of electronic withdrawal, moderate steric presence, and the ability to act as a hydrogen bond donor.

The difluoromethyl group is a potent electron-withdrawing substituent, a characteristic that arises from the high electronegativity of the two fluorine atoms. This property has a profound impact on the electron density of the aromatic ring.

Resonance Effect (σR): Studies have shown that the CF2H group also acts as a moderate electron acceptor through resonance effects. nuph.edu.ua This combined inductive and resonance withdrawal deactivates the benzene (B151609) ring towards electrophilic aromatic substitution and, conversely, activates it for nucleophilic aromatic substitution.

The table below compares the Hammett constants for the difluoromethyl group with related substituents, illustrating its electronic character.

SubstituentInductive Effect (σI)Resonance Effect (σR)Total Effect (σp)
-CH3-0.04-0.13-0.17
-CH2F0.110.020.13
-CF2H 0.22 0.07 0.29
-CF30.450.080.53

Data sourced from studies on Hammett constants. nuph.edu.ua

Steric effects relate to the spatial arrangement of atoms and can influence reaction rates and regioselectivity by hindering the approach of reagents. While fluorine is a relatively small atom, the difluoromethyl group as a whole possesses a moderate steric profile. Its size is larger than a hydrogen or fluorine atom but is generally considered to introduce minimal steric hindrance compared to bulkier groups like a tert-butyl group. researchgate.net In 1-(difluoromethyl)-3-fluoro-2-nitrobenzene, the CF2H group is positioned meta to the fluorine atom and ortho to the nitro group. Its steric bulk can influence the preferred conformation of the nitro group and may sterically shield the adjacent C-2 position, potentially directing incoming reagents to other positions on the ring, depending on the reaction type.

A distinctive feature of the difluoromethyl group is its capacity to act as a hydrogen bond donor. alfa-chemistry.comacs.org The two electron-withdrawing fluorine atoms increase the acidity of the attached proton, enabling it to form hydrogen bonds with suitable acceptors. nih.gov This capability allows the CF2H group to be considered a lipophilic bioisostere for hydroxyl (-OH) and thiol (-SH) groups. researchgate.netalfa-chemistry.com

In the context of this compound, the CF2H group is positioned ortho to the nitro group. This arrangement facilitates the formation of an intramolecular hydrogen bond between the acidic CF2H proton and one of the oxygen atoms of the nitro group. nih.govrsc.org This interaction has several implications for reactivity:

Conformational Locking: The intramolecular hydrogen bond can lock the molecule into a more planar and rigid conformation.

Stabilization: This interaction provides additional energetic stabilization to the molecule. For instance, studies on the related 1-(difluoromethyl)-2-nitrobenzene (B1320369) show that the conformer with intramolecular hydrogen bonding is significantly lower in energy than conformers without it. rsc.org

Modulation of Reactivity: By influencing the orientation and electronic environment of the nitro group, this hydrogen bond can affect its reactivity in subsequent chemical transformations.

Experimental and theoretical studies have provided strong evidence for the hydrogen-bond donor ability of the CF2H moiety, confirming its role as a functional surrogate for classical hydrogen bond donors like the hydroxyl group. nih.govchemistryviews.org

Chemical Transformations Involving the Nitro Group

The nitro group is a versatile functional group that is central to the reactivity of this compound. It strongly deactivates the ring towards electrophiles but is pivotal in driving nucleophilic aromatic substitution and can be readily transformed into other functional groups, most notably an amino group.

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. orgoreview.com This reaction proceeds through nitroso and hydroxylamine (B1172632) intermediates. nih.gov A wide variety of reagents and conditions can be employed to achieve this conversion, with the choice often depending on the presence of other functional groups in the molecule. wikipedia.org Given that most nitro group reductions are highly exothermic, careful consideration of reaction conditions is necessary for safe operation. acsgcipr.org

Commonly used methods for the reduction of aromatic nitro compounds include:

Reagent/MethodDescription
Catalytic Hydrogenation Often the preferred method, using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with H2 gas. commonorganicchemistry.com It is highly efficient but may also reduce other functional groups.
Metal/Acid Combinations Classic methods include using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as HCl or acetic acid. commonorganicchemistry.com These are robust and tolerate various functional groups.
Tin(II) Chloride (SnCl2) A mild reducing agent often used for selective reductions when sensitive functional groups are present.
Sodium Hydrosulfite (Na2S2O4) A useful reagent for reducing nitroarenes in aqueous solutions.

For a derivative of this compound, the difluoromethyl and fluoro substituents are stable under most nitro reduction conditions. Therefore, standard methods such as catalytic hydrogenation or treatment with Fe/HCl would be expected to efficiently reduce the nitro group to the corresponding aniline (B41778) derivative, 2-amino-3-(difluoromethyl)-1-fluorobenzene.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides that are activated by strong electron-withdrawing groups. libretexts.org In this compound, the aromatic ring is highly activated for SNAr.

The mechanism is driven by the following factors:

Activating Groups: The nitro group, being a powerful electron-withdrawing group, is positioned ortho to the fluorine atom. The difluoromethyl group is meta to the fluorine. Both groups withdraw electron density from the ring, making the carbon atom attached to the fluorine highly electrophilic and susceptible to attack by a nucleophile. libretexts.org

Leaving Group: The fluorine atom serves as the leaving group. In SNAr reactions, fluoride (B91410) is an excellent leaving group because its high electronegativity polarizes the C-F bond, facilitating the initial nucleophilic attack, which is the rate-determining step. youtube.com

Intermediate Stabilization: The reaction proceeds via a two-step addition-elimination mechanism. The first step is the attack of a nucleophile (e.g., an alkoxide, amine, or thiolate) on the carbon bearing the fluorine atom. This forms a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is delocalized onto the electron-withdrawing nitro group, which provides substantial stabilization. The ortho position of the nitro group is particularly effective for this stabilization. libretexts.orgresearchgate.net The difluoromethyl group further contributes to stabilizing this negative charge through its inductive effect.

Elimination: In the second step, the aromaticity of the ring is restored by the elimination of the fluoride ion, yielding the final substitution product.

Therefore, this compound is expected to readily undergo SNAr reactions with a variety of nucleophiles, with substitution occurring at the C-3 position by displacing the fluorine atom.

Radical Reactions Involving the Nitro Group

The nitro group is a versatile functional group that can participate in radical reactions, often initiated by single-electron transfer (SET) processes. nih.gov In aromatic nitro compounds, reactions with nucleophiles can proceed through the formation of a radical-ion pair. nih.gov The nitrobenzene (B124822) radical-anion, (PhNO₂·)⁻, is a known reactive intermediate. rsc.org

For this compound, the presence of three strongly electron-withdrawing groups (nitro, fluoro, and difluoromethyl) significantly lowers the electron density of the aromatic ring. This high electrophilicity facilitates the acceptance of an electron to form a radical anion. The stability and subsequent reaction pathways of this radical anion are influenced by the surrounding substituents. The difluoromethyl group, in particular, can influence radical stability and reactivity. rsc.org While specific studies on the radical reactions of this compound are not extensively documented, it is plausible that it would undergo SET-initiated reactions, such as nucleophilic aromatic substitution, where the nitro group could potentially be displaced or other positions on the ring could be functionalized.

Reactivity Modulations by the Aromatic Fluorine Substituent

Fluorine is the most electronegative element, and as such, it exerts a powerful electron-withdrawing inductive effect (-I effect). vaia.comstackexchange.com This effect removes electron density from the sigma bond framework of the benzene ring, leading to a general deactivation of the ring towards electrophilic attack. stackexchange.comlumenlearning.com

Simultaneously, the lone pairs on the fluorine atom can be donated into the aromatic pi-system, a phenomenon known as the resonance effect (+R effect). stackexchange.comkhanacademy.org This donation of electron density preferentially increases the electron density at the ortho and para positions relative to the fluorine atom. stackexchange.com However, for fluorine, the inductive effect is significantly stronger and dominates over its resonance effect. stackexchange.comquora.com The net result is that fluorine is a deactivating substituent, making electrophilic aromatic substitution reactions slower compared to unsubstituted benzene. stackexchange.comlumenlearning.com

EffectDescriptionImpact on Ring
Inductive Effect (-I) Withdrawal of electron density through the sigma bond due to fluorine's high electronegativity.Strong deactivation
Resonance Effect (+R) Donation of lone pair electrons into the pi-system of the ring.Weak activation at ortho/para positions
Net Effect The -I effect outweighs the +R effect.Overall deactivation

Despite its deactivating nature, the fluorine substituent is an ortho, para-director in electrophilic aromatic substitution reactions. vaia.commasterorganicchemistry.commasterorganicchemistry.com This directing influence is a direct consequence of its resonance effect. When an electrophile attacks the ring, the stability of the resulting carbocation intermediate (the arenium ion) determines the preferred position of substitution.

Interplay of Substituent Effects: Difluoromethyl, Fluoro, and Nitro

The reactivity of this compound is a product of the combined influence of all three substituents. The difluoromethyl (CHF₂), fluoro (F), and nitro (NO₂) groups are all electron-withdrawing, but they differ in their mode of action and directing effects, leading to a complex pattern of reactivity. rsc.orgwikipedia.orglibretexts.org

The effects of the three substituents can be either synergistic (acting in concert) or antagonistic (opposing each other). nih.gov

Synergistic Effects: All three groups are strongly electron-withdrawing and deactivating towards electrophilic aromatic substitution. lumenlearning.comwikipedia.org Their combined inductive withdrawal of electron density makes the aromatic ring exceptionally electron-poor and thus highly unreactive to electrophiles. Conversely, this extreme electron deficiency synergistically activates the ring for nucleophilic aromatic substitution (SₙAr). The nitro group, in particular, is a powerful activating group for SₙAr reactions, and its effect is enhanced by the other electron-withdrawing groups. wikipedia.orgnih.gov

Antagonistic Effects: The directing influences of the substituents are antagonistic in the context of electrophilic substitution. The fluorine atom directs incoming electrophiles to its ortho and para positions (C4 and C6). In contrast, the nitro and difluoromethyl groups are meta-directors due to their strong electron-withdrawing nature (-I and -R effects for NO₂, -I effect for CHF₂). libretexts.org The nitro group at C2 directs to C4 and C6, while the difluoromethyl group at C1 directs to C3 (already substituted) and C5. This creates a conflict in where an incoming electrophile will be directed.

Summary of Substituent Electronic Effects

Substituent Position Inductive Effect Resonance Effect Net Effect on Reactivity Directing Influence
-CHF₂ 1 Strong -I None Deactivating meta
-NO₂ 2 Strong -I Strong -R Strongly Deactivating meta

Regioselectivity, the preference for reaction at one position over another, is a critical consideration for this molecule. ru.nlwikipedia.org

In Electrophilic Aromatic Substitution: The outcome is determined by the least deactivated position. The fluorine atom directs to C4 and C6, and the nitro group also directs to C4 and C6 (meta to its own position). The difluoromethyl group directs to C5. The C4 and C6 positions benefit from the resonance stabilization of the fluorine atom, but are also subject to the deactivating meta-influence of the nitro group. The C5 position is meta to the CHF₂ group and ortho to the fluorine. Given that the nitro group is one of the most powerful deactivating groups, substitution is highly disfavored and would likely require harsh conditions. If a reaction were to occur, the precise regiochemical outcome would depend on a subtle balance of these competing electronic factors.

In Nucleophilic Aromatic Substitution (SₙAr): The regioselectivity is more predictable. SₙAr reactions are strongly favored at positions ortho or para to a powerful electron-withdrawing group like a nitro group, as this placement allows for the stabilization of the negative charge in the intermediate Meisenheimer complex. ru.nl In this compound, the fluorine atom is ortho to the nitro group. This position is highly activated for nucleophilic displacement. Therefore, a common reaction for this substrate would be the displacement of the fluorine atom at C3 by a nucleophile.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. researchgate.net For example, reduction reactions would likely target the nitro group first, as it is readily reduced to an amino group under various conditions (e.g., catalytic hydrogenation). researchgate.net This transformation would dramatically alter the electronic properties and subsequent reactivity of the molecule, converting the powerful electron-withdrawing nitro group into a strong electron-donating amino group.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 1-(difluoromethyl)-3-fluoro-2-nitrobenzene, both ¹H and ¹⁹F NMR would provide definitive structural information.

¹H and ¹⁹F NMR Chemical Shift Analysis and Coupling Patterns

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the proton of the difluoromethyl group. The aromatic region (typically δ 6.5-8.5 ppm) would display complex splitting patterns due to proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF, ⁵JHF) couplings. libretexts.orgwisc.edu The difluoromethyl (CHF₂) proton is anticipated to appear as a triplet due to coupling with the two equivalent fluorine atoms (²JHF), likely in the range of δ 6.5-7.5 ppm, significantly downfield due to the deshielding effects of the two fluorine atoms and the aromatic ring.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is highly sensitive and offers a wide chemical shift range, making it ideal for analyzing fluorinated compounds. wikipedia.orgthermofisher.com Two distinct signals are expected: one for the aromatic fluorine and another for the difluoromethyl group. The aromatic fluorine (Ar-F) signal would likely appear in the range of δ -100 to -140 ppm. The difluoromethyl (CHF₂) fluorine signal is expected at a different chemical shift, potentially between δ -110 and -130 ppm. nih.govucsb.edu These signals would exhibit coupling to the aromatic protons and to each other, providing valuable connectivity data. The large magnitude of ¹H-¹⁹F and ¹⁹F-¹⁹F coupling constants is a key feature that aids in structural confirmation. thermofisher.com

Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
¹H
H (CHF₂) 6.5 - 7.5 t ²JHF ≈ 50-60
H-4 7.8 - 8.2 ddd ³JHH ≈ 7-9, ⁴JHF(Ar) ≈ 4-6, ⁴JHH ≈ 2-3
H-5 7.4 - 7.7 t ³JHH ≈ 8-9
H-6 8.0 - 8.4 ddd ³JHH ≈ 8-9, ³JHF(Ar) ≈ 8-10, ⁵JHF(CF₂) ≈ 1-2
¹⁹F
F (Ar-F) -100 to -140 m
F (CHF₂) -110 to -130 d ²JHF ≈ 50-60

Note: This is a predictive table based on analogous structures. Actual experimental values may vary.

Multi-Dimensional NMR Techniques for Connectivity and Conformation

To unambiguously assign the proton and fluorine signals and to understand the spatial arrangement of the substituents, multi-dimensional NMR techniques would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network between the aromatic protons, confirming their relative positions (ortho, meta, para).

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): This would correlate the proton signals with their directly attached carbon atoms, aiding in the assignment of the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for establishing connectivity across several bonds. It would show correlations between the CHF₂ proton and the aromatic carbons, and between the aromatic protons and the carbon of the CHF₂ group, confirming the substituent's position.

HOESY/NOESY (Heteronuclear Overhauser Effect Spectroscopy/Nuclear Overhauser Effect Spectroscopy): These experiments can reveal through-space interactions. A ¹H-¹⁹F HOESY could show spatial proximity between the fluorine atoms of the difluoromethyl group and the aromatic proton at position 6, helping to elucidate the preferred conformation of the CHF₂ group relative to the plane of the benzene (B151609) ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy provides direct information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorptions characteristic of the nitro group and the carbon-fluorine bonds.

NO₂ Group: Strong asymmetric and symmetric stretching vibrations are expected in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. orgchemboulder.comorgchemboulder.com These intense bands are characteristic of aromatic nitro compounds. spectroscopyonline.com

C-F Bonds: The spectrum will show strong absorption bands for C-F stretching. Aromatic C-F bonds typically absorb in the 1200-1230 cm⁻¹ range. researchgate.net The difluoromethyl group, having two C-F bonds, will exhibit strong symmetric and asymmetric stretches between 1110 and 1000 cm⁻¹. wikipedia.org

Aromatic Ring: C-H stretching vibrations would be observed above 3000 cm⁻¹, and C=C stretching vibrations within the ring would appear in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. While C-F bonds give strong IR signals, the symmetric vibrations of the nitro group and the aromatic ring often produce strong, sharp signals in the Raman spectrum, which can be useful for identification.

Predicted Vibrational Frequencies

Functional Group Vibration Mode Predicted Wavenumber (cm⁻¹) Expected Intensity
Aromatic C-H Stretch 3100 - 3000 Medium
Aromatic C=C Stretch 1600 - 1450 Medium-Strong
Nitro (NO₂) Asymmetric Stretch 1550 - 1475 Strong
Nitro (NO₂) Symmetric Stretch 1360 - 1290 Strong
Aromatic C-F Stretch 1230 - 1200 Strong
Difluoromethyl (CF₂) Asymmetric/Symmetric Stretch 1110 - 1000 Very Strong

Note: This is a predictive table based on established vibrational frequency ranges.

Mass Spectrometry for Fragmentation Pattern Analysis and Reaction Monitoring

Mass spectrometry (MS) is used to determine the molecular weight and to deduce the structure from fragmentation patterns. For this compound (Molecular Weight: 191.11 g/mol ), the molecular ion peak [M]⁺• at m/z 191 would be expected.

The fragmentation is likely to proceed through several characteristic pathways for nitroaromatic and fluorinated compounds:

Loss of NO₂: A common fragmentation pathway for nitroaromatics is the loss of a nitro radical (•NO₂, 46 Da), leading to a fragment ion at m/z 145. nih.govacs.org

Loss of NO: Subsequent rearrangement (nitro-nitrite) can lead to the loss of •NO (30 Da), which is also a known pathway. acs.orgacs.org

Loss of CHF₂: Cleavage of the difluoromethyl group (•CHF₂, 51 Da) could result in a fragment at m/z 140.

Expulsion of HF: Fluorinated compounds can lose hydrogen fluoride (B91410) (HF, 20 Da) from the molecular ion or subsequent fragments.

These fragmentation patterns allow for the confirmation of the compound's identity and can be used in techniques like GC-MS or LC-MS to monitor its presence in reaction mixtures. nih.gov

X-ray Crystallography for Solid-State Structure Determination

Should this compound be obtained as a suitable single crystal, X-ray crystallography would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles. mdpi.commdpi.com

Key structural insights from a crystal structure would include:

The planarity of the benzene ring.

The orientation of the nitro group relative to the ring. In many substituted nitrobenzenes, the nitro group is slightly twisted out of the plane of the ring due to steric hindrance. acs.org

The conformation of the difluoromethyl group, showing the spatial relationship between its C-H and C-F bonds and the adjacent substituents.

Intermolecular interactions in the crystal lattice, such as C-H···O, C-H···F, and π-π stacking, which govern the crystal packing.

Advanced Chromatographic Techniques for Purity and Reaction Mixture Analysis

Advanced chromatographic techniques are essential for separating the target compound from starting materials, byproducts, and isomers, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a primary tool for analyzing nitroaromatic compounds. researchgate.netmtc-usa.com A C18 or a phenyl-based column could be effective. Given the compound's polarity, a mobile phase consisting of a water/acetonitrile or water/methanol gradient would likely achieve good separation. mtc-usa.com UV detection, likely around 254 nm, would be suitable due to the presence of the nitroaromatic chromophore. mtc-usa.com

Gas Chromatography (GC): Coupled with a mass spectrometer (GC-MS), this technique would be powerful for both separation and identification, provided the compound is thermally stable and sufficiently volatile.

Supercritical Fluid Chromatography (SFC): For preparative separations, SFC can be an efficient and greener alternative to HPLC, offering faster separations and easier solvent removal.

Fluorine-Specific HPLC Detection: For complex mixtures, coupling HPLC with fluorine-specific detectors like inductively coupled plasma mass spectrometry (ICP-MS) can provide a non-targeted method to track fluorinated compounds. nih.gov

These techniques are critical for ensuring the purity of the compound for further studies and for optimizing synthetic procedures by providing detailed analysis of reaction progress and outcomes.

Computational and Theoretical Studies of 1 Difluoromethyl 3 Fluoro 2 Nitrobenzene

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a picture of conformational flexibility and intermolecular interactions.

For 1-(difluoromethyl)-3-fluoro-2-nitrobenzene, a key area of interest is the conformational space defined by the rotation of the difluoromethyl and nitro groups relative to the benzene (B151609) ring. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy conformers and the energy barriers separating them. rsc.org Fluorine substitution is known to have a profound impact on molecular conformation, and simulations can elucidate the specific effects of the 1,3-difluoro substitution pattern on the molecule's preferred shape. nih.govresearchgate.net

Furthermore, MD simulations can shed light on intermolecular interactions in a condensed phase (liquid or solid). The difluoromethyl group (CHF₂) is known to be capable of acting as a hydrogen bond donor. rsc.org Simulations could explore the potential for this compound to form dimers or interact with solvent molecules through these weak hydrogen bonds, which can significantly influence its physical properties and reactivity.

Reaction Mechanism Elucidation through Transition State Calculations

Computational chemistry is an invaluable tool for exploring the mechanisms of chemical reactions. By calculating the energies of reactants, products, and the transition states that connect them, chemists can predict reaction pathways and rates.

To understand a chemical reaction, such as a nucleophilic aromatic substitution on the this compound ring, computational methods are used to map the reaction's potential energy surface (PES). The PES is a multidimensional surface that represents the energy of the molecular system as a function of its geometry.

The process involves identifying the coordinates of all stationary points along a proposed reaction coordinate, including the initial reactants, any intermediates (like a Meisenheimer complex in nucleophilic substitution), and the final products. The most critical point to locate is the transition state (TS), which represents the maximum energy point along the lowest energy path from reactants to products. prensipjournals.com Finding the TS geometry is a complex computational task but provides the key to understanding the reaction's feasibility and kinetics.

Once the geometries of the reactants and the transition state are optimized, frequency calculations are performed. These calculations not only confirm that the reactant structure is a true minimum (all positive frequencies) and the TS is a first-order saddle point (one imaginary frequency), but they also provide the zero-point vibrational energies (ZPVE) and thermal corrections.

Table 3: Hypothetical Kinetic and Thermodynamic Parameters for a Reaction Step This table illustrates the type of data generated from transition state calculations for a single step in a proposed reaction involving this compound.

ParameterDescriptionIllustrative ValueUnit
ΔE‡Electronic Activation EnergyIllustrative Valuekcal·mol⁻¹
ΔG‡Gibbs Free Energy of ActivationIllustrative Valuekcal·mol⁻¹
ΔErxnElectronic Energy of ReactionIllustrative Valuekcal·mol⁻¹
ΔGrxnGibbs Free Energy of ReactionIllustrative Valuekcal·mol⁻¹

Prediction of Spectroscopic Properties from First Principles

First-principles or ab initio quantum mechanical methods are pivotal in predicting the spectroscopic properties of this compound with high accuracy. These computational techniques solve the Schrödinger equation for the molecule, providing a detailed understanding of its electronic and geometric structure, from which various spectroscopic parameters can be derived.

Commonly employed theoretical frameworks for such predictions include Density Functional Theory (DFT) and time-dependent DFT (TD-DFT). These methods offer a favorable balance between computational cost and accuracy, making them well-suited for a molecule of this size and complexity. The choice of basis set, which mathematically describes the atomic orbitals, is crucial for obtaining reliable results.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR chemical shifts for this compound. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be determined relative to a standard reference compound. These predicted spectra are invaluable for interpreting experimental NMR data and for the structural elucidation of the compound and its derivatives.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities of the infrared (IR) and Raman spectra of this compound can be computed from the second derivatives of the energy with respect to the atomic coordinates. This analysis helps in assigning the observed vibrational bands to specific molecular motions, such as the stretching and bending of the C-F, C-H, N-O, and C=C bonds, as well as the deformations of the benzene ring.

Electronic Spectroscopy (UV-Vis): The electronic absorption spectrum in the ultraviolet-visible (UV-Vis) range can be predicted using TD-DFT calculations. This method provides information about the energies of electronic transitions between molecular orbitals, which correspond to the absorption maxima (λmax), and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations can elucidate the nature of the electronic transitions, such as n→π* or π→π* transitions, within the molecule.

Below is an interactive table showcasing hypothetical predicted spectroscopic data for this compound, derived from first-principles calculations.

Spectroscopic TechniqueParameterPredicted Value
¹H NMRChemical Shift (ppm)7.5 - 8.2
¹³C NMRChemical Shift (ppm)110 - 150
¹⁹F NMRChemical Shift (ppm)-110 to -140
IR SpectroscopyVibrational Frequency (cm⁻¹)1520 - 1560 (NO₂ asymm. stretch)
IR SpectroscopyVibrational Frequency (cm⁻¹)1340 - 1370 (NO₂ symm. stretch)
Raman SpectroscopyVibrational Frequency (cm⁻¹)1000 - 1050 (Ring breathing)
UV-Vis Spectroscopyλmax (nm)~250

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to establish a mathematical correlation between the structural features of a molecule and its macroscopic properties. For this compound, QSPR models can be developed to predict a wide range of physicochemical properties, such as boiling point, melting point, solubility, and partition coefficient.

The development of a QSPR model involves several key steps:

Molecular Descriptor Calculation: A large number of numerical descriptors are calculated from the molecular structure of this compound. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or quantum-chemical (e.g., dipole moment, orbital energies).

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN) and support vector machines (SVM), are used to build a mathematical model that relates a subset of the calculated descriptors to the property of interest.

Model Validation: The predictive power of the QSPR model is rigorously assessed using various validation techniques, including internal validation (e.g., cross-validation) and external validation with an independent set of compounds.

For this compound, QSPR models can be particularly useful for estimating properties that are difficult or costly to measure experimentally. By leveraging data from structurally similar nitroaromatic and fluorinated compounds, it is possible to develop robust models that can accurately predict the properties of this specific molecule.

The following interactive table presents examples of physicochemical properties of this compound that could be predicted using QSPR modeling, along with hypothetical predicted values.

PropertyPredicted Value
Boiling Point (°C)230 - 250
Melting Point (°C)30 - 50
Water Solubility (mg/L)100 - 200
LogP (Octanol-Water Partition Coefficient)2.5 - 3.0
Molar Refractivity (cm³/mol)40 - 45

Applications of 1 Difluoromethyl 3 Fluoro 2 Nitrobenzene in Advanced Organic Synthesis

As a Precursor for Novel Fluorinated Building Blocks

The inherent reactivity of 1-(Difluoromethyl)-3-fluoro-2-nitrobenzene makes it an excellent starting material for the synthesis of a variety of novel fluorinated building blocks. The functional groups present in the molecule can be transformed through a series of chemoselective reactions to introduce new functionalities, thereby expanding the toolbox of available fluorinated synthons for drug discovery and materials science. rsc.orgnih.gov

The primary transformations involve the reduction of the nitro group and the nucleophilic substitution of the fluoro group. The difluoromethyl group, being relatively inert under many reaction conditions, provides a stable fluorine-containing motif that is carried through the synthetic sequence. alfa-chemistry.com

Table 1: Potential Novel Fluorinated Building Blocks Derived from this compound

Precursor CompoundReaction TypePotential ProductKey Features of Product
This compoundNitro group reduction2-(Difluoromethyl)-6-fluoroaniline (B12941319)Primary amine for further functionalization
This compoundNucleophilic aromatic substitution3-Alkoxy-1-(difluoromethyl)-2-nitrobenzeneIntroduction of diverse alkoxy groups
2-(Difluoromethyl)-6-fluoroanilineDiazotization and Sandmeyer reaction1-(Difluoromethyl)-3-fluoro-2-halobenzeneVersatile handle for cross-coupling reactions
2-(Difluoromethyl)-6-fluoroanilineCondensation with dicarbonylsFluorinated quinolines/quinoxalinesImportant heterocyclic scaffolds

The reduction of the nitro group in this compound can be achieved using various established methods, such as catalytic hydrogenation with palladium on carbon, or using reducing agents like iron in acidic media. organic-chemistry.orgwikipedia.org This transformation yields 2-(difluoromethyl)-6-fluoroaniline, a valuable intermediate. The resulting aniline (B41778) can then be further elaborated. For instance, diazotization followed by Sandmeyer-type reactions can introduce a range of other functional groups, including halogens, cyano, and hydroxyl groups, at the 2-position.

Furthermore, the fluorine atom at the 3-position is activated towards nucleophilic aromatic substitution (SNAr) by the strongly electron-withdrawing nitro and difluoromethyl groups. This allows for the introduction of a wide variety of nucleophiles, such as alkoxides, thiolates, and amines, to generate a library of diversely substituted difluoromethyl-nitrobenzene derivatives.

Role in the Synthesis of Complex Organic Architectures

The multifunctionality of this compound provides a platform for the construction of complex organic architectures, particularly fluorinated heterocyclic compounds. researchgate.nettaylorfrancis.comnih.gov The strategic and sequential manipulation of its reactive sites allows for the regioselective introduction of various substituents and the formation of new ring systems.

A plausible synthetic route towards complex heterocyclic structures could involve the initial reduction of the nitro group to an amine. This newly formed amino group, in conjunction with the adjacent difluoromethyl group and the fluoro substituent, can be utilized in cyclization reactions. For example, condensation of the resulting 2-(difluoromethyl)-6-fluoroaniline with 1,3-dicarbonyl compounds can lead to the formation of fluorinated quinoline (B57606) derivatives, which are prevalent scaffolds in medicinal chemistry.

Moreover, palladium-catalyzed cross-coupling reactions are a powerful tool for the synthesis of complex aromatic systems. worktribe.comworktribe.comacs.org While the C-F bond is generally strong, its activation can be achieved under specific catalytic conditions, particularly when positioned ortho to an activating group like a nitro group. researchgate.net This opens up the possibility of using this compound in Suzuki, Sonogashira, or Buchwald-Hartwig type couplings to introduce aryl, alkynyl, or amino substituents at the 3-position.

Development of New Synthetic Methodologies Utilizing its Reactive Centers

The unique electronic and steric environment of this compound makes it an interesting substrate for the development of novel synthetic methodologies.

The presence of multiple reactive sites in close proximity allows for the design of cascade or tandem reactions, where a single synthetic operation triggers a sequence of bond-forming events. nih.govrsc.org For instance, a tandem reaction could be initiated by a nucleophilic aromatic substitution at the C-F bond, followed by an intramolecular cyclization involving the nitro group or a derivative thereof.

A hypothetical tandem reaction could involve the reaction of this compound with a bifunctional nucleophile. The initial SNAr reaction would be followed by an intramolecular condensation or cyclization, leading to the rapid construction of a heterocyclic ring system in a single step.

One-pot syntheses, which avoid the isolation of intermediates, offer significant advantages in terms of efficiency and sustainability. mdpi.com The differential reactivity of the functional groups in this compound is amenable to one-pot transformations. For example, a one-pot sequence could involve the selective reduction of the nitro group, followed by an in-situ acylation or sulfonylation of the resulting amine, and finally a nucleophilic substitution of the fluoro group.

Table 2: Hypothetical One-Pot Synthesis from this compound

StepReactionReagentIntermediate/Product
1Nitro group reductionFe / NH4Cl2-(Difluoromethyl)-6-fluoroaniline
2AcylationAcetyl chlorideN-(2-(Difluoromethyl)-6-fluorophenyl)acetamide
3Nucleophilic aromatic substitutionSodium methoxideN-(2-(Difluoromethyl)-6-methoxyphenyl)acetamide

This approach would allow for the rapid and efficient synthesis of highly functionalized aromatic compounds from a single precursor in a single reaction vessel.

Catalytic Applications and Ligand Development

While direct catalytic applications of this compound itself are not documented, its derivatives hold potential in the field of catalysis, particularly in ligand development for asymmetric catalysis. liv.ac.ukrsc.org The introduction of fluorine atoms into catalyst ligands can significantly influence their electronic properties, stability, and the stereochemical outcome of the catalyzed reaction. rsc.org

The aniline derivative, 2-(difluoromethyl)-6-fluoroaniline, can serve as a precursor for the synthesis of novel chiral ligands. For example, it can be used to synthesize fluorinated N-heterocyclic carbene (NHC) precursors. rsc.orgscripps.edumdpi.com The fluorine substituents would modulate the electronic properties of the resulting NHC ligand, which in turn would affect the catalytic activity and selectivity of its metal complexes.

Furthermore, the development of chiral phosphine (B1218219) ligands derived from this scaffold is another promising avenue. The synthesis of such ligands would involve the conversion of the aniline to a diazonium salt, followed by a phosphination reaction. The presence of the difluoromethyl and fluoro groups in the ligand backbone could lead to unique steric and electronic effects, potentially resulting in enhanced enantioselectivity in catalytic reactions such as asymmetric hydrogenation or cross-coupling.

Design and Synthesis of Derivatives and Analogues of 1 Difluoromethyl 3 Fluoro 2 Nitrobenzene

Systematic Modification of the Aromatic Core Structure

The aromatic core of 1-(difluoromethyl)-3-fluoro-2-nitrobenzene is highly activated towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effects of the nitro, difluoromethyl, and fluoro groups. This inherent reactivity is the primary avenue for modifying the benzene (B151609) ring.

The fluorine atom at the 3-position is a potential leaving group, but the positions ortho and para to the powerful nitro group are the most activated sites for nucleophilic attack. Synthetic strategies often involve the introduction of additional substituents that can be displaced by nucleophiles. For instance, analogues containing additional leaving groups, such as chlorine or bromine, can be synthesized to direct the regioselectivity of substitution reactions.

Common nucleophiles used in these modifications include:

Alkoxides and Phenoxides: To introduce ether linkages.

Amines (primary and secondary): To form substituted anilines.

Thiols: To create thioethers.

The reaction conditions for these SNAr reactions are typically mild, often proceeding at room temperature or with gentle heating in the presence of a base in a polar aprotic solvent.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Analogous Fluoronitrobenzene Scaffolds This table presents data from analogous systems to illustrate common synthetic transformations.

Starting MaterialNucleophileProductYield (%)
1-Fluoro-2,4-dinitrobenzenePyrrolidine1-(2,4-Dinitrophenyl)pyrrolidine>95
3,4-DichloronitrobenzenePotassium Fluoride (B91410) (KF)3-Chloro-4-fluoro-nitrobenzene~70
1-Fluoro-2-nitrobenzeneVarious AmidinesN-Aryl AmidinesVariable

This reactivity allows for the systematic placement of various substituents around the aromatic ring, enabling the exploration of how these changes affect molecular properties.

Exploration of Variations in Fluoroalkyl and Nitro Substituents

Altering the nature of the existing fluoroalkyl and nitro groups is a key strategy for creating analogues with distinct electronic profiles.

Fluoroalkyl Group Modification: The difluoromethyl (-CF2H) group is a unique substituent, acting as a lipophilic hydrogen bond donor. rsc.org Analogues can be designed by replacing it with other fluoroalkyl groups to modulate this property.

Trifluoromethyl (-CF3) Group: This substitution increases lipophilicity and metabolic stability but removes the hydrogen bond donor capability. Synthesis of such analogues would typically start from a different precursor, such as 3-fluoro-2-nitrotoluene, followed by trifluoromethylation.

Monofluoromethyl (-CH2F) Group: This group has different electronic and steric properties compared to -CF2H. rsc.org

Perfluoroalkyl Chains: Longer chains (e.g., -C2F5) can be introduced to drastically increase lipophilicity.

Nitro Group Modification: The nitro group is a strong electron-withdrawing group and a versatile synthetic handle.

Reduction to an Amine: The most common modification is the reduction of the nitro group (-NO2) to an amino group (-NH2). This transformation fundamentally alters the electronic nature of the aromatic ring, converting the substituent from strongly withdrawing to strongly donating. Standard reduction methods include catalytic hydrogenation (e.g., H2/Pd-C) or using metals in acidic media (e.g., Fe/HCl, SnCl2).

Displacement of the Nitro Group: In some highly activated systems, the nitro group itself can be displaced by a nucleophile, such as fluoride, although this is less common than displacement of a halogen. epa.gov

Introduction of Additional Functional Groups for Diversification

To create a diverse library of compounds, additional functional groups can be introduced onto the aromatic ring or on existing substituents. These groups can serve as points for further chemical elaboration.

Methods for introducing such groups include:

Halogenation: Direct bromination or chlorination of the aromatic ring can provide handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The directing effects of the existing substituents will determine the regioselectivity of halogenation. For example, analogues like 1-bromo-3,5-difluoro-2-nitrobenzene are available building blocks. chemscene.com

Nitration: Introducing a second nitro group would further activate the ring towards nucleophilic substitution, although the conditions must be carefully controlled to avoid unwanted side reactions.

Functionalization of an Amino Group: If the nitro group is reduced to an amine, this new functional group can be readily derivatized. Acylation, sulfonylation, and diazotization (leading to Sandmeyer reactions) open up a vast array of synthetic possibilities.

Table 2: Potential Diversification Reactions on a Functionalized Core Structure This table outlines hypothetical, yet chemically sound, pathways for diversification based on an amino-analogue.

PrecursorReagent/ReactionFunctional Group Introduced
2-Amino-1-(difluoromethyl)-3-fluorobenzeneAcyl ChlorideAmide (-NHCOR)
2-Amino-1-(difluoromethyl)-3-fluorobenzeneNaNO2, HBF4Diazonium Salt (-N2+), then Fluoro (-F)
5-Bromo-1-(difluoromethyl)-3-fluoro-2-nitrobenzeneArylboronic acid, Pd catalyst (Suzuki Coupling)Aryl group

Structure-Reactivity Relationship (SRR) Studies within Analogous Series

Structure-reactivity relationship (SRR) studies investigate how systematic changes in molecular structure influence chemical reactivity. For analogues of this compound, these studies primarily focus on the susceptibility of the aromatic ring to nucleophilic attack.

The reactivity is governed by the cumulative electron-withdrawing effects of the substituents, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during an SNAr reaction.

Key observations in SRR studies would include:

Effect of the Fluoroalkyl Group: The reactivity of analogues would be expected to follow the order of the group's electron-withdrawing ability: -CF3 > -CF2H > -CH2F. An analogue with a trifluoromethyl group would likely be more reactive towards nucleophiles than the parent difluoromethyl compound.

Position of Substituents: The rate of nucleophilic substitution is highly dependent on the position of the leaving group relative to the electron-withdrawing groups. A leaving group positioned ortho or para to the nitro group will be substituted much more readily than one in a meta position.

Nature of the Leaving Group: For halogenated analogues, the rate of displacement by a nucleophile typically follows the order F > Cl > Br > I in SNAr reactions, as the highly electronegative fluorine atom is most effective at stabilizing the transition state through induction. google.com

Impact of Additional Groups: The introduction of another electron-withdrawing group (e.g., a second nitro group or a cyano group) onto the aromatic ring would significantly increase the rate of SNAr reactions. Conversely, adding an electron-donating group (e.g., an amino or methoxy (B1213986) group) would decrease the reactivity. mdpi.com

By synthesizing a series of analogues and quantifying their reaction rates with a standard nucleophile, a quantitative understanding of these electronic and steric effects can be established, guiding the design of future derivatives.

Future Research Directions and Perspectives

Emerging Synthetic Techniques for Fluorinated Aromatic Compounds

The synthesis of fluorinated aromatics, including 1-(Difluoromethyl)-3-fluoro-2-nitrobenzene, is a dynamic field in modern chemistry, driven by the unique and valuable properties that fluorine atoms impart to organic molecules, such as enhanced stability, lipophilicity, and bioavailability. Historically, the synthesis of these compounds was hampered by the high reactivity of fluorine and a lack of suitable fluorinating agents. However, recent advancements are paving the way for more efficient, selective, and environmentally benign synthetic routes.

Emerging techniques are moving away from harsh traditional methods toward more controlled strategies. Key areas of development include:

Transition Metal-Catalyzed Fluorination : The use of transition metal catalysts offers an effective pathway for the fluorination of aromatic rings, often achieving high regioselectivity and efficiency.

Photocatalytic Fluorination : This method employs light to initiate fluorination reactions. By using a photocatalyst excited by light, highly reactive intermediates are generated that facilitate the incorporation of fluorine under mild conditions. mdpi.com Organic photoredox catalysis, for instance, has been used for the direct C-H fluorination of arenes. mdpi.com

Electrochemical Fluorination : As a reagent-free alternative, this technique uses an electrochemical cell to drive the fluorination process. It allows for a high degree of control by adjusting parameters like electrode potential and solvent. The Simons Process is a notable example of electrochemical fluorination used for preparing poly- and perfluorinated compounds. uni-wuerzburg.de

Enzymatic Synthesis : Biocatalysis presents a green and highly selective alternative for fluorination. Enzymes like fluorinases can form C-F bonds directly under mild conditions, which is considered a highly effective and promising method. nih.gov

The development of new fluorinating agents, both electrophilic (like Selectfluor) and nucleophilic, continues to improve reactivity and selectivity in these processes. mdpi.com These advanced methodologies are crucial for the late-stage functionalization of complex molecules, a vital step in drug discovery and materials science. mdpi.com

Advanced Spectroscopic Probes for Real-Time Mechanistic Studies

A thorough understanding of reaction mechanisms is essential for optimizing synthetic routes and designing new catalysts. Advanced spectroscopic techniques are becoming indispensable tools for monitoring reactions in real-time, providing critical data on reaction pathways and transient intermediates. researchgate.net

For a compound like this compound, real-time monitoring can elucidate the intricate steps of its synthesis and subsequent reactions. Key spectroscopic methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for tracking the progress of a reaction and identifying intermediate species by providing detailed structural information.

Infrared (IR) Spectroscopy : IR spectroscopy is effective for identifying functional groups and monitoring their concentration changes throughout a reaction. It is particularly useful for analyzing mixtures of organic compounds in bioprocesses. mdpi.com

Mass Spectrometry (MS) : Techniques like Atmospheric Solids Analysis Probe MS (ASAP-MS) can be used for rapid analysis of reaction products and intermediates. researchgate.net High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is also used to characterize reaction intermediates. acs.org

Fluorescence Spectroscopy : This highly sensitive, non-invasive method can monitor a wide range of biomolecules in real-time. mdpi.com Novel fluorescent probes are being developed for detecting specific molecules like hydrogen peroxide with high stability and low detection limits, enabling real-time monitoring in complex biological systems. rsc.org

These methods allow researchers to gather direct evidence about reaction pathways, helping to identify rate-determining steps and validate proposed mechanisms. The integration of such real-time analytical tools is expected to accelerate the development of more efficient and controlled synthetic processes for complex fluorinated molecules.

Integration of Computational and Experimental Chemistry for Predictive Synthesis

The synergy between computational and experimental chemistry is revolutionizing chemical research and development. nih.gov Computational quantum chemistry provides a powerful lens to understand and predict molecular properties and reactivity, which can significantly guide and accelerate experimental work. nih.govemerginginvestigators.org

For this compound, this integrated approach can offer profound insights:

Predicting Molecular Properties : Quantum chemistry calculations, such as those using Hartree-Fock theory or Density Functional Theory (DFT), can be used to evaluate molecular geometry, charge distribution, and frontier molecular orbitals. emerginginvestigators.orgnih.gov This information helps in predicting the compound's stability and reactivity. For example, studies have shown that fluorination can enhance the chemical stability of heterocyclic drugs. emerginginvestigators.org

Understanding Noncovalent Interactions : The presence of fluorine can modulate a molecule's physical-chemical properties and conformational flexibility. nih.gov Computational analysis can visualize and assess the attractive and repulsive noncovalent interactions that govern molecular structure and binding. nih.gov

Guiding Synthesis : Machine learning (ML) models, trained on experimental and computational data, can screen vast numbers of potential structures and predict reaction outcomes. nih.gov This predictive power can streamline the discovery of new synthetic routes and optimize reaction conditions, reducing the time and resources spent on trial-and-error experimentation. nih.gov

By benchmarking computational models against precise experimental data, researchers can achieve "chemical accuracy," where theoretical predictions are more accurate than standard experiments. nih.gov This predictive capability is invaluable for designing molecules with specific properties and for understanding the fundamental effects of fluorination on chemical systems.

Sustainable and Scalable Production Methods

The industrial synthesis of specialty chemicals like nitroaromatic compounds faces significant challenges, including safety risks, environmental pollution, and selectivity issues in traditional batch processes. rsc.orgresearchgate.net The development of sustainable and scalable production methods is therefore a critical area of future research.

A particularly promising approach for the synthesis of nitroaromatics is the use of continuous-flow microreaction technology . rsc.orgresearchgate.net This method offers several advantages over traditional batch synthesis:

Enhanced Safety and Efficiency : Microreactors provide superior heat and mass transfer, allowing for better control over reaction conditions and reducing the risk of hazardous runaway reactions. This leads to higher yields and selectivity. rsc.orgresearchgate.net

Scalability : Processes developed in microreactors can be readily scaled up for industrial production by operating multiple reactors in parallel, with consistent yield and selectivity. rsc.orgresearchgate.net

Sustainability : Continuous-flow processes can incorporate strategies for waste reduction, such as recycling waste acids, which enhances economic benefits and minimizes environmental impact. rsc.org

Recent studies have demonstrated the successful application of continuous-flow microreactors for the mononitration of various aromatic compounds with high yields (e.g., 99.3% for a key intermediate of an anticancer drug) and scalability (e.g., production output of 800 g h⁻¹). rsc.orgresearchgate.net Applying these principles to the production of this compound could lead to a safer, more efficient, and environmentally friendly manufacturing process. Furthermore, mechanochemical methods, which use mechanical force instead of solvents and heat to drive reactions, represent another green and economical alternative for the synthesis of related compounds. rsc.org

Exploration of Novel Chemical Reactivity Modes

The unique electronic properties conferred by the difluoromethyl, fluoro, and nitro groups on the benzene (B151609) ring of this compound suggest a rich and largely unexplored chemical reactivity. Future research should focus on uncovering novel reaction pathways and synthetic applications for this compound.

Key areas for exploration include:

Nucleophilic Aromatic Substitution (SNAr) : The strong electron-withdrawing nature of the nitro and fluoro groups activates the aromatic ring for SNAr reactions. This allows for the displacement of the nitro group or the fluorine atoms by various nucleophiles, providing a versatile method for introducing new functional groups. nih.gov

Reduction of the Nitro Group : The nitro group can be selectively reduced to an amino group using various methods, including catalytic hydrogenation or metal-based reductions. acs.org The resulting aniline (B41778) derivative is a valuable precursor for synthesizing a wide range of other compounds, such as pharmaceuticals and dyes. nih.gov

Cycloaddition Reactions : The reactivity of the aromatic system, influenced by its substituents, can be explored in cycloaddition reactions. The electronic nature of the substituents can affect the activation energy and regioselectivity of these reactions. researchgate.net

Heterocyclic Synthesis : The functional groups present in this compound and its derivatives can be utilized in the synthesis of novel heterocyclic compounds, which are core structures in many biologically active molecules. For instance, nitro-activated benzofuroxans have shown unusual reactivity, acting as heterodienes in certain reactions. rsc.org

Investigating these and other potential transformations will not only expand the synthetic utility of this compound but also contribute to a deeper fundamental understanding of the reactivity of polysubstituted fluorinated nitroaromatics.

Q & A

Basic: What are the recommended synthetic routes for 1-(difluoromethyl)-3-fluoro-2-nitrobenzene, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis of this compound typically involves sequential halogenation and nitration steps. A plausible route starts with a difluoromethylated benzene precursor, where nitration regioselectivity is controlled by electron-withdrawing substituents (e.g., fluorine). For example:

  • Step 1: Difluoromethylation of a fluorobenzene derivative using reagents like ClCF₂H or BrCF₂H under Pd-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura) .
  • Step 2: Nitration at the ortho position relative to the fluorine substituent, leveraging HNO₃/H₂SO₄ mixtures at 0–5°C to minimize byproducts .
    Key factors affecting yield:
  • Temperature control during nitration to avoid polynitration.
  • Use of directing groups (e.g., fluorine) to ensure positional specificity.
  • Catalyst selection (e.g., Pd(PPh₃)₄) for efficient difluoromethylation .

Advanced: How can computational tools resolve contradictions in regioselectivity predictions for nitration of difluoromethylated precursors?

Methodological Answer:
Regioselectivity conflicts arise due to competing electronic effects (e.g., fluorine’s -I vs. difluoromethyl’s steric hindrance). To address this:

  • Density Functional Theory (DFT) calculations model transition states to predict the most stable nitration pathway. For example, fluorine’s ortho-directing effect often dominates over the difluoromethyl group’s steric bulk .
  • Database mining (e.g., Reaxys, Pistachio) identifies analogous reactions, such as nitration of 3,5-difluoronitrobenzene, where meta/para ratios correlate with substituent electronegativity .
  • Validation: Cross-reference computational predictions with experimental NMR/X-ray data to confirm nitro group positioning .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹⁹F NMR: Distinguishes between fluorine environments (e.g., aromatic F vs. CF₂H). Chemical shifts for aromatic fluorine typically appear at ~-110 ppm, while CF₂H groups resonate near -80 ppm .
  • IR Spectroscopy: Confirms nitro group presence via asymmetric/symmetric NO₂ stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) .
  • X-ray Crystallography: Resolves positional ambiguity of substituents, especially when steric clashes alter bond angles .
    Note: Couple with elemental analysis (EA) to validate purity.

Advanced: How does the difluoromethyl group modulate the compound’s electronic properties in electrophilic substitution reactions?

Methodological Answer:
The CF₂H group exhibits a unique balance of electron-withdrawing (-I) and weak electron-donating (+R) effects:

  • -I Effect: Reduces electron density at the benzene ring, deactivating it toward electrophiles.
  • +R Effect: Stabilizes adjacent positive charges via hyperconjugation, directing electrophiles to meta positions relative to CF₂H .
    Experimental validation: Compare reaction rates of this compound with non-fluorinated analogs in bromination assays. Kinetic studies show slower reactivity (due to -I) but meta selectivity (due to +R) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Toxicity: Refer to GHS SDS data for nitroaromatics (e.g., acute toxicity Category 4; skin irritation Category 2) .
  • Handling: Use fume hoods, nitrile gloves, and explosion-proof equipment due to potential nitro group instability under heat.
  • Waste disposal: Neutralize nitro derivatives with reducing agents (e.g., Fe/HCl) before aqueous disposal .

Advanced: How can the compound’s bioactivity be rationalized for potential antimicrobial applications?

Methodological Answer:

  • Mechanistic hypothesis: The nitro group undergoes enzymatic reduction to generate reactive nitroxide radicals, disrupting microbial electron transport chains .
  • Structure-Activity Relationship (SAR): Fluorine enhances membrane permeability (lipophilicity), while CF₂H resists metabolic degradation .
  • Validation:
    • In vitro assays: Test against Gram-positive/negative bacteria (e.g., MIC determination).
    • Docking studies: Model interactions with microbial nitroreductases using PDB structures (e.g., 1YTT) .

Basic: What solvents are optimal for recrystallizing this compound?

Methodological Answer:

  • High polarity solvents (e.g., ethanol/water mixtures) exploit the compound’s moderate dipole moment (~3.5 D).
  • Procedure: Dissolve in hot ethanol (70°C), gradually add water until cloudiness appears, then cool to 4°C for crystal growth .
  • Purity check: Monitor melting point (expected ~85–90°C) and compare with literature .

Advanced: How do isotopic labeling studies (e.g., ¹⁸O/¹⁵N) clarify nitro group reactivity in hydrolysis reactions?

Methodological Answer:

  • Isotope tracing: Synthesize ¹⁵N-labeled nitro derivatives to track NO₂ → NH₂ reduction pathways via LC-MS .
  • Mechanistic insight: ¹⁸O labeling in hydrolysis (e.g., H₂¹⁸O) identifies whether oxygen in resulting carboxylic acids originates from water or nitro groups .
    Application: Quantify hydrolysis rates under varying pH to optimize stability in drug formulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.